molecular formula C19H15FN2O2S2 B2856371 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 463974-94-9

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

Cat. No. B2856371
CAS RN: 463974-94-9
M. Wt: 386.46
InChI Key: QTDBYIAXVXGJHK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide” is a complex organic molecule. It has a molecular formula of C13H10FNO3S2 . The compound is used for research purposes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.35 . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis of Fluorinated Indoles

Fluorinated indoles are important in medicinal chemistry due to their biological activity. The compound can be used in the synthesis of 2-benzylated indoles through Rh(III)-catalyzed C–H/C–F activation . This method allows for the creation of complex molecules that can serve as building blocks for pharmaceuticals.

Late-stage Difluoromethylation

The compound can be involved in late-stage difluoromethylation processes, which are crucial for introducing fluorine atoms into organic molecules . This is particularly valuable in drug development, as fluorine can significantly alter the biological activity of a compound.

C–F Bond Activation

The compound’s structure suggests potential use in C–F bond activation strategies, which are important for the modification of fluorinated organic compounds . This can lead to the development of new materials and pharmaceuticals with improved properties.

Synthesis of Atropisomeric Amines

Atropisomeric amines are a class of compounds with axial chirality. The compound can be used to synthesize n-aryl indolines, which are precursors to atropisomeric amines . These compounds have applications in asymmetric synthesis and catalysis.

Nucleophilic Displacement Reactions

The compound’s fluorine atom can be displaced in nucleophilic substitution reactions to create new chemical entities. This can be used to synthesize o-dialkylaminobenzaldehydes, which have applications in organic synthesis and material science .

Synthesis of Hydrazide Derivatives

Hydrazide derivatives are useful in the synthesis of heterocycles, which are core structures in many drugs. The compound can react with hydrazine derivatives to form new hydrazide compounds, which can be further transformed into pharmacologically active molecules .

properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S2/c20-15-9-5-4-6-13(15)12-16-18(24)22(19(25)26-16)11-10-17(23)21-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H,21,23)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDBYIAXVXGJHK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide

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